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Compound of Interest

Compound Name: ent-Pazufloxacin Mesylate

CAS No.: 677004-96-5

Cat. No.: B583654

Get Quote

Executive Summary
This technical guide details the asymmetric synthesis of ent-Pazufloxacin Mesylate (the (

)-enantiomer of the commercial antibiotic Pazufloxacin). While the (

)-enantiomer is the clinically approved fluoroquinolone, the synthesis of the (

)-isomer is critical for chiral purity standards, toxicological profiling, and structure-activity
relationship (SAR) validation.

The protocol defined herein utilizes a Mirror-Image Synthesis Strategy, substituting the

standard (

)-alaninol precursor with (

)-alaninol to establish the C-3 chiral center with high optical purity (

). The workflow integrates a robust Hofmann degradation step to install the geminal
aminocyclopropane moiety, ensuring high yields and minimizing side reactions.
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Introduction & Strategic Rationale
The Target Molecule

Chemical Name: (

)-10-(1-aminocyclopropyl)-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de]
[1,4]benzoxazine-6-carboxylic acid methanesulfonate.

Stereochemistry: The chirality at the C-3 position of the oxazine ring governs the spatial

arrangement. Commercial Pazufloxacin is the (

)-isomer; this guide targets the (

)-isomer (ent-Pazufloxacin).

Mechanism of Action: Like its enantiomer, ent-Pazufloxacin targets bacterial DNA gyrase and

Topoisomerase IV, though likely with altered binding affinity due to the stereospecific nature

of the enzyme-drug interface.

Synthetic Strategy: The Chiral Pool Approach
Direct chiral resolution of the final racemic mixture is often inefficient due to the zwitterionic

nature of fluoroquinolones. Therefore, this protocol employs an asymmetric synthesis starting

from the chiral pool.

Chiral Source:D-Alaninol [(

)-2-amino-1-propanol].

Key Intermediate: (

)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic
acid.

Retrosynthetic Analysis
The synthesis breaks down into three distinct phases:

Core Construction: Building the tricyclic benzoxazine ring using D-Alaninol.
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Side Chain Installation: Introducing the cyclopropyl group via nucleophilic substitution

followed by Hofmann degradation.

Salt Formation: Stabilization as the mesylate salt.
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Figure 1: Retrosynthetic analysis of ent-Pazufloxacin Mesylate showing the disconnection to

the chiral precursor D-Alaninol.

Detailed Experimental Protocol
Phase 1: Synthesis of the ( )-Tricyclic Core
Objective: Construct the benzoxazine ring with the correct C-3 stereochemistry.
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Reagents:

2,3,4,5-Tetrafluorobenzoic acid (TFBA)

D-Alaninol [(

)-2-amino-1-propanol]

Ethyl polyphosphate (PPE) or similar condensing agent

Diethyl ethoxymethylenemalonate (EMME)

Step-by-Step:

Condensation: React TFBA with D-Alaninol in toluene at reflux to form the benzamide

intermediate. The use of D-Alaninol ensures the (

)-configuration.

Cyclization: Treat the intermediate with NaH in DMF (or K2CO3 in DMSO) to effect the

intramolecular nucleophilic aromatic substitution, closing the oxazine ring.

Control Point: Temperature must be controlled (< 100°C) to prevent racemization at the

chiral center.

Gould-Jacobs Reaction: Acylate the benzoxazine nitrogen with EMME, followed by thermal

cyclization (using polyphosphoric acid or PPE) to form the tricyclic quinolone core: Ethyl (

)-9,10-difluoro-3-methyl-7-oxo-2,3-dihydro-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-
carboxylate.

Hydrolysis: Acid hydrolysis (HCl/AcOH) yields the free carboxylic acid (Intermediate A).

Phase 2: Introduction of the Aminocyclopropyl Group
(Hofmann Route)
Objective: Install the bulky 1-aminocyclopropyl group at the C-10 position. Direct substitution

with 1,1-diaminocyclopropane is unstable; therefore, we use a stable amide precursor followed

by Hofmann degradation.
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Reagents:

1-Aminocyclopropanecarboxamide (Side Chain Precursor)

Sodium Hypochlorite (NaClO, 9-10% solution)

Sodium Hydroxide (NaOH)

Step-by-Step:

Nucleophilic Substitution: React Intermediate A (from Phase 1) with 1-

aminocyclopropanecarboxamide in the presence of triethylamine in acetonitrile. The 1-amino

group attacks the C-10 position, displacing the fluorine atom.

Yield Optimization: This reaction is regioselective for C-10 due to the activating effect of

the C-9 fluorine and the carbonyl at C-7.

Hofmann Degradation:

Dissolve the resulting amide intermediate in aqueous NaOH.

Cool to 0°C. Slowly add NaClO solution.[1]

Allow to warm to room temperature and stir for 4-6 hours.

Mechanism:[1][2][3][4][5][6] The primary amide is converted to an isocyanate, which

hydrolyzes to the primary amine (the 1-aminocyclopropyl group).

Isolation: Neutralize the solution to pH 7.0-7.5 with HCl. The crude ent-Pazufloxacin free

base will precipitate. Recrystallize from DMF/Ethanol.

Phase 3: Mesylate Salt Formation
Objective: Convert the zwitterionic free base into the highly soluble mesylate salt.

Protocol:

Suspend ent-Pazufloxacin free base in ethanol (10 volumes).
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Add Methanesulfonic acid (1.05 equivalents) dropwise at 25°C.

Heat to 50°C to ensure complete dissolution, then cool slowly to 0-5°C.

Filter the white crystalline solid and wash with cold ethanol.

Dry under vacuum at 50°C.

Process Workflow & Critical Parameters
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Start: TFBA + D-Alaninol

Step 1: Benzoxazine Cyclization
(Solvent: DMSO/K2CO3)

Step 2: Core Formation (Gould-Jacobs)
(Reagent: EMME, PPE)

QC Check: Optical Rotation
(Confirm R-isomer)

Step 3: C-10 Substitution
(Reagent: 1-Aminocyclopropanecarboxamide)

Pass

Step 4: Hofmann Degradation
(Reagent: NaClO, NaOH, 0°C)

Critical Step: Temp Control

Step 5: Mesylate Salt Formation
(Reagent: MsOH, EtOH)

Final Product: ent-Pazufloxacin Mesylate
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Figure 2: Process workflow emphasizing the critical Hofmann degradation step and QC

checkpoint.

Quality Control & Characterization
To validate the synthesis of the ent-isomer, specific analytical comparisons against the

commercial (

)-standard are required.

Test Parameter
Specification for ent-
Pazufloxacin

Method/Notes

Appearance
White to pale yellow crystalline

powder
Visual inspection.

Identification

IR, NMR (

H,

C,

F)

Spectra must match (

)-Pazufloxacin identically.

Specific Rotation

The (

)-isomer is levorotatory (-). The

ent-isomer must be

dextrorotatory (+).[7]

Chiral HPLC
Enantiomeric Excess (

) > 99.0%

Column: Chiralcel OD-H or

equivalent. Mobile Phase:

Hexane/EtOH/DEA.

Purity > 99.5%
RP-HPLC (C18), UV detection

at 254 nm.

Self-Validating Logic
Chiral HPLC: Injection of a racemic mixture (mix of commercial Pazufloxacin and

synthesized product) should show two distinct, baseline-separated peaks.
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NMR: In an achiral solvent, the NMR of ent-Pazufloxacin will be identical to Pazufloxacin. To

prove chirality via NMR, use a chiral shift reagent (e.g., Eu(hfc)

) which will split signals if the product is not optically pure.

Safety & Handling
Fluoroquinolone Potency: Treat all intermediates as potent biological agents. Use full PPE

(gloves, mask, lab coat).

Methanesulfonic Acid: Highly corrosive. Handle in a fume hood.

Sodium Hypochlorite: Oxidizer. Do not mix with acids (releases chlorine gas) or amines

(except under controlled reaction conditions).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583654?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

